Methyl 6-oxopiperidine-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 6-oxopiperidine-2-carboxylate and related compounds involves multi-step organic reactions. A notable method includes the double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation, to yield C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, a promising chiral building block for piperidine-related alkaloids (Takahata, H., Ouchi, H., Ichinose, M., & Nemoto*, H., 2002). Additionally, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been reported as an important intermediate in the synthesis of novel protein kinase inhibitors, highlighting the utility of related structures in medicinal chemistry (Chen Xin-zhi, 2011).
Molecular Structure Analysis
Structural studies have been conducted on derivatives of methyl 6-oxopiperidine-2-carboxylate to understand their molecular configurations and potential reactivity. The crystal structure of related compounds has been determined using X-ray diffraction, providing insight into the stereochemistry and molecular orientation critical for their chemical and biological activity (Fernández, M. J., Casares, J. M., Gálvez, E., Gómez-Sal, P., Torres, R., & Ruiz, P., 1992).
Chemical Reactions and Properties
Methyl 6-oxopiperidine-2-carboxylate undergoes various chemical reactions, including keto-enol tautomerism and configurational isomerism, which are pivotal for its applications in synthetic chemistry. The synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates from related compounds demonstrates the versatility of these structures in organic synthesis (Limbach, M., Lygin, A., Korotkov, V., Es-Sayed*, M., & de Meijere, A., 2009).
Scientific Research Applications
Stereoselective Synthesis of Piperidines : Bell et al. (2018) demonstrated the use of acid-mediated 6-endo-trig cyclisation for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines, aiding in the total synthesis of complex alkaloids like (+)-myrtine and (-)-solenopsin A (Bell, Harkiss, Wellaway, & Sutherland, 2018).
Synthesis of Piperidine-Related Alkaloids : Takahata, Saito, and Ichinose (2006) described a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a key step in synthesizing trans-2,6-disubstituted piperidine-related alkaloids, including (-)-porantheridine (Takahata, Saito, & Ichinose, 2006).
Study of Methylated Piperidines : Fernández et al. (1993) conducted a structural study of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate enolic forms, revealing insights into keto-enol tautomerism and configurational isomerism (Fernández, Casares, Gálvez, & Bellanato, 1993).
Chiral Building Block for Alkaloids : Another study by Takahata et al. (2002) highlighted the potential of a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing new piperidine-related compounds (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Reversal of l-lysine Inhibition in Penicillin G Biosynthesis : Kurz↦kowski et al. (1990) demonstrated that 6-oxopiperidine-2-carboxylic acid can reverse l-lysine inhibition of penicillin G production in Penicillium chrysogenum PQ-96, suggesting its role in the recovery of l-aminoadipic acid for penicillin G production (Kurz↦kowski, Kurz↦kowski, Filípek, Solecka, & Kuryłowicz, 1990).
Safety And Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl 6-oxopiperidine-2-carboxylate”, is an important task of modern organic chemistry . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been the focus of many research studies . Therefore, the future directions in this field may involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
methyl 6-oxopiperidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQLYCSMIVXPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440642 | |
Record name | 6-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-oxopiperidine-2-carboxylate | |
CAS RN |
111479-60-8 | |
Record name | 6-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-oxopiperidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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